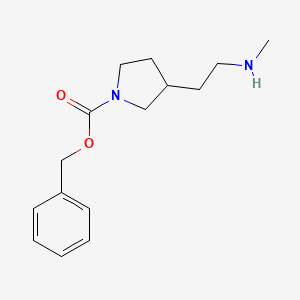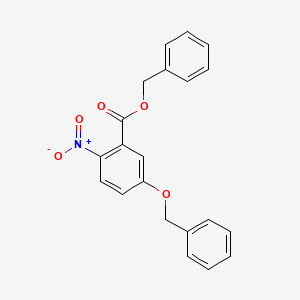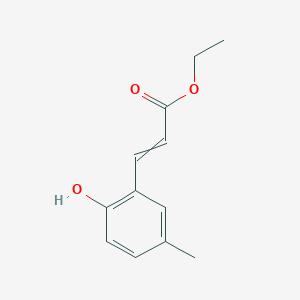
3-(2-Hydroxy-5-methyl-phenyl)-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester typically involves the esterification of 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 3-(2-Oxo-5-methylphenyl)-2-propenoic acid ethyl ester.
Reduction: Formation of 3-(2-Hydroxy-5-methylphenyl)-2-propenol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester exerts its effects depends on its interaction with molecular targets. For example, its antioxidant activity may involve the scavenging of free radicals, thereby preventing oxidative damage to cells. The exact molecular pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxyphenyl)-2-propenoic acid ethyl ester
- 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid methyl ester
- 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid
Uniqueness
3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl 3-(2-hydroxy-5-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8,13H,3H2,1-2H3 |
Clave InChI |
GDGVXAAOAIPKTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=C(C=CC(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
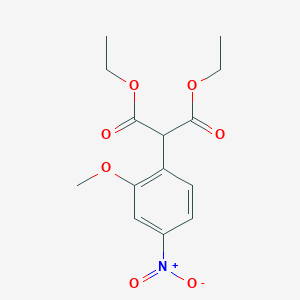
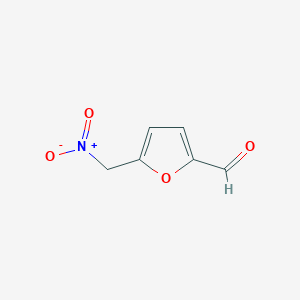
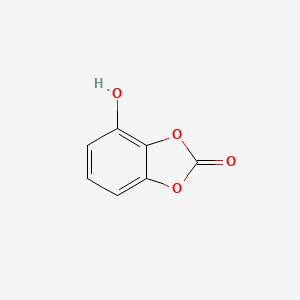
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
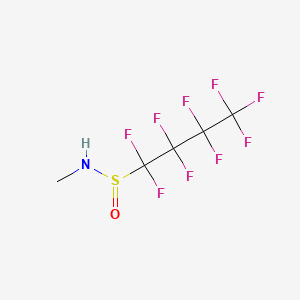
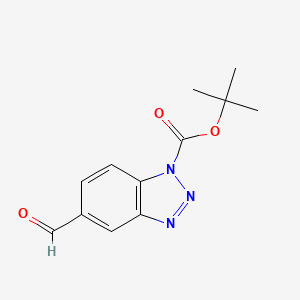
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

